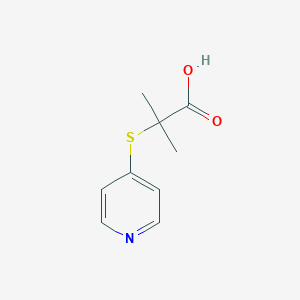
2-Methyl-2-(4-pyridinylthio)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(4-pyridinylthio)propionic acid, also known as MPP, is a chemical compound that has been widely studied in the field of neuroscience for its potential therapeutic effects. MPP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
作用机制
2-Methyl-2-(4-pyridinylthio)propionic acid acts as a competitive antagonist of mGluR7, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of mGluR7, 2-Methyl-2-(4-pyridinylthio)propionic acid inhibits the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic transmission, which can have therapeutic effects in certain neurological disorders.
生化和生理效应
In addition to its effects on neurotransmitter release, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to modulate the activity of other signaling pathways in the brain. For example, 2-Methyl-2-(4-pyridinylthio)propionic acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and synaptic plasticity. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
实验室实验的优点和局限性
One advantage of using 2-Methyl-2-(4-pyridinylthio)propionic acid in lab experiments is its high selectivity for mGluR7, which allows for precise manipulation of this receptor subtype. However, 2-Methyl-2-(4-pyridinylthio)propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experimental paradigms. Additionally, 2-Methyl-2-(4-pyridinylthio)propionic acid has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-Methyl-2-(4-pyridinylthio)propionic acid. One area of interest is the development of more potent and selective mGluR7 antagonists, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of mGluR7 in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of novel drug delivery systems for 2-Methyl-2-(4-pyridinylthio)propionic acid could improve its bioavailability and allow for more effective targeting of specific brain regions.
科学研究应用
2-Methyl-2-(4-pyridinylthio)propionic acid has been extensively studied in preclinical models of neurological disorders such as epilepsy, Parkinson's disease, and depression. In these studies, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to have anticonvulsant, neuroprotective, and antidepressant effects. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been investigated as a potential treatment for drug addiction, as mGluR7 has been implicated in the modulation of reward pathways in the brain.
属性
CAS 编号 |
125305-75-1 |
|---|---|
产品名称 |
2-Methyl-2-(4-pyridinylthio)propionic acid |
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
2-methyl-2-pyridin-4-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-9(2,8(11)12)13-7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12) |
InChI 键 |
HGNRBNYRGPDZTP-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)SC1=CC=NC=C1 |
规范 SMILES |
CC(C)(C(=O)O)SC1=CC=NC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


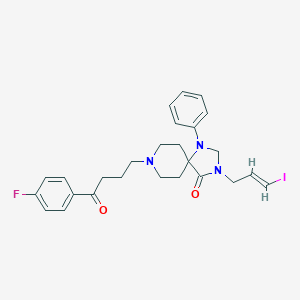
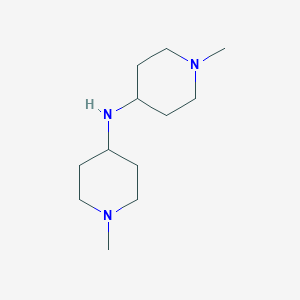
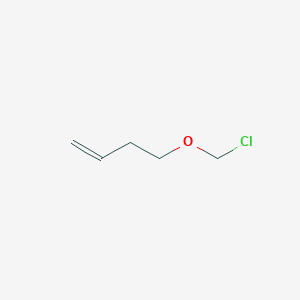


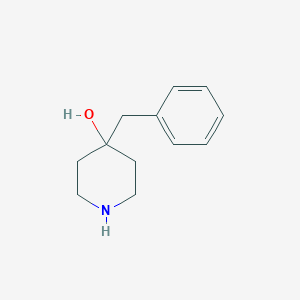
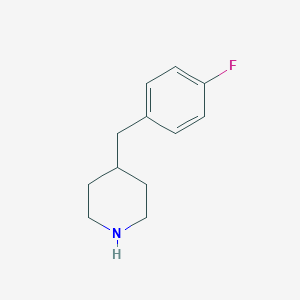
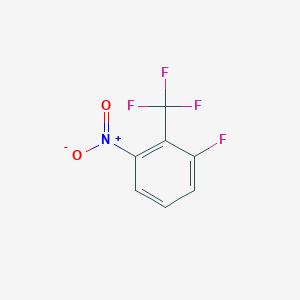
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
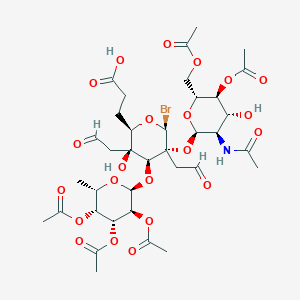
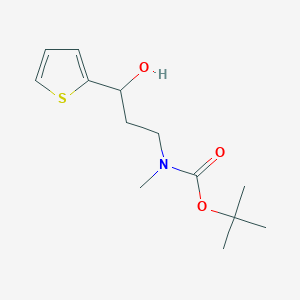
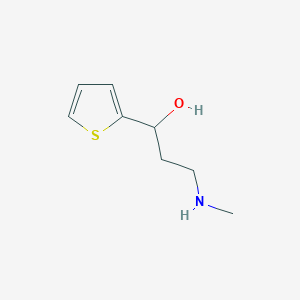
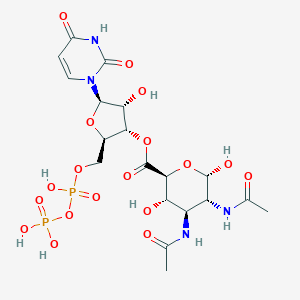
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)